molecular formula C23H17N5O2 B1667033 3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one CAS No. 1003311-62-3

3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one

Cat. No. B1667033
M. Wt: 395.4 g/mol
InChI Key: IGFSMGCBFTXTJK-UHFFFAOYSA-N
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Description

AMG-25 is a Novel potent and selective inhibitor of c-Kit.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Activity : Compounds structurally related to the queried chemical have been shown to exhibit strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines. This demonstrates the potential of these compounds in cancer research and treatment (Xinhua Liu et al., 2009).

Antimicrobial Activities

  • Antimicrobial Properties : Derivatives of similar chemical structures have been synthesized and evaluated for antimicrobial activities. These studies reveal the potential of such compounds in combating various bacterial and fungal infections (Hacer Bayrak et al., 2009), (NB Patel et al., 2010).

Analgesic and Anti-Inflammatory Activities

  • Analgesic and Anti-Inflammatory Applications : Studies have shown that compounds with similar structural features possess significant analgesic and anti-inflammatory activities, suggesting their potential use in pain management and inflammation treatment (D. Dewangan et al., 2016).

Miscellaneous Applications

  • Electroluminescence and Photoluminescence : Related compounds have been used in the study of organic light-emitting diodes (OLEDs), demonstrating applications in materials science and electronic device manufacturing (Ning Su et al., 2018).
  • Molecular Docking and Estrogen Receptor Binding : Some derivatives have been used in molecular docking studies and have shown binding affinity to estrogen receptors, which could be significant in drug discovery and pharmacological research (I. Parveen et al., 2017).

properties

IUPAC Name

3-(2-aminoquinazolin-6-yl)-4-methyl-1-[4-(1,3-oxazol-2-yl)phenyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c1-14-8-10-28(18-5-2-15(3-6-18)21-25-9-11-30-21)22(29)20(14)16-4-7-19-17(12-16)13-26-23(24)27-19/h2-13H,1H3,(H2,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFSMGCBFTXTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)C3=NC=CO3)C4=CC5=CN=C(N=C5C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one
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3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one
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3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one
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3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one
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3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one
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3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one

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